molecular formula C8H10N2O2 B3261193 Methyl-(4-methyl-3-nitro-phenyl)-amine CAS No. 33992-16-4

Methyl-(4-methyl-3-nitro-phenyl)-amine

Cat. No.: B3261193
CAS No.: 33992-16-4
M. Wt: 166.18 g/mol
InChI Key: IYEKTRISTOHSPS-UHFFFAOYSA-N
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Description

Theoretical Foundations of Substituted Anilines in Organic Chemistry

The chemical properties of a substituted aniline (B41778) are profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. wikipedia.org In the case of Methyl-(4-methyl-3-nitro-phenyl)-amine, three key groups modify the electron density and reactivity of the parent aniline structure: a methyl group (-CH3) at the para-position, a nitro group (-NO2) at the meta-position relative to the amino group, and a methyl group on the nitrogen atom (N-methyl).

Electron-Donating Groups: The methyl group at the C4 position is an electron-donating group (EDG) through an inductive effect and hyperconjugation. It increases the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic substitution.

Electron-Withdrawing Groups: The nitro group at the C3 position is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. nih.gov It significantly decreases the electron density on the aromatic ring, making it less reactive towards electrophiles. The EWG nature of the nitro group also decreases the basicity of the amino group. researchgate.net

N-Alkylation: The methyl group on the nitrogen atom (an N-methyl group) slightly increases the basicity of the amine compared to a primary amine due to the inductive effect of the alkyl group.

The interplay of these substituents—the activating para-methyl group and the deactivating meta-nitro group—creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations. Quantitative structure-activity relationship (QSAR) studies on substituted anilines often correlate toxicity and other properties with descriptors like the Hammett sigma constant and hydrogen bonding capacity. nih.gov

Methodological Approaches for Investigating Aromatic Nitro-Compounds

A variety of analytical techniques are employed to identify, quantify, and characterize aromatic nitro compounds.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are standard methods for separating and identifying aromatic nitro compounds and their derivatives from complex mixtures. nih.gov For instance, HPLC with on-line reduction can be used to analyze nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) by converting them to fluorescent primary amines. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide precise information about the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The nitro group exhibits characteristic strong asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the secondary amine is also a key diagnostic peak.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. nih.gov

Colorimetric and Titration Methods: Historically, color reactions and titration methods have been used for the quantitative estimation of aromatic nitro compounds. acs.org One common approach involves the reduction of the nitro group to an amine, followed by diazotization and titration with a standard sodium nitrite (B80452) solution. acs.org

Historical Development of Research on Substituted Phenylamine Systems

The study of phenylamines, or anilines, dates back to the 19th century with the discovery of aniline itself. The initial focus was heavily on the synthesis of dyes, as aniline derivatives proved to be versatile precursors to a wide range of vibrant colors. This industrial demand spurred fundamental research into the reactivity of the aromatic ring and the amino group.

Over time, research expanded to explore the synthesis and properties of a vast number of substituted anilines. wikipedia.orgacs.org The introduction of various functional groups allowed chemists to systematically study their effects on the molecule's properties, leading to the development of structure-activity relationships. nih.gov The investigation into nitro-substituted anilines, in particular, was driven by their role as key intermediates in the synthesis of other functional groups, primarily through the reduction of the nitro group to an amine. sci-hub.seacs.org This transformation is a fundamental step in the production of many pharmaceuticals and complex organic molecules.

Current Research Frontiers in Nitro-Aromatic Amine Synthesis and Reactivity

Modern research in the field of nitro-aromatic amines is focused on developing more efficient, selective, and sustainable synthetic methods, as well as exploring novel applications.

Advanced Synthesis and Reduction: A major area of research is the chemoselective reduction of the nitro group in the presence of other reducible functional groups. sci-hub.seresearchgate.net This is crucial for creating complex molecules. acs.org Methodologies being explored include catalytic transfer hydrogenation, reductions using metal hydrides, and metal-free reduction methods. acs.org Heterogeneous catalysts, such as zeolites and sulfated metal oxides, are being developed to improve reaction efficiency and ease of separation. numberanalytics.com The direct synthesis of N-methyl aromatic amines from nitroso compounds using reagents like methylboronic acid represents another innovative approach. acs.org

Applications in Materials Science and Medicinal Chemistry: Nitro-aromatic compounds are being investigated for various applications. They are used as precursors for fluorescent probes and in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment, where a nitroreductase enzyme specifically activates a nitro-aromatic prodrug in the low-oxygen environment of tumors. mdpi.com The electronic properties of nitroanilines, particularly those with strong donor-acceptor character, make them candidates for non-linear optical (NLO) materials. researchgate.netresearchgate.net

Identification of Knowledge Gaps and Future Research Directions for this compound

While the fundamental chemistry of substituted anilines is well-established, specific research on this compound is limited. The existing literature primarily consists of its identity as a chemical compound available from suppliers and its inclusion in broad chemical databases. nih.gov

Key knowledge gaps include:

Detailed Reactivity Studies: There is a lack of published research detailing the specific reactivity of this compound in various organic transformations. Studies exploring its utility as a building block for more complex molecules are needed.

Advanced Material Properties: The combination of electron-donating and electron-withdrawing groups suggests potential for interesting photophysical or non-linear optical properties. However, there are no specific studies investigating this compound for applications in materials science.

Synthetic Optimization: While general methods for synthesizing substituted anilines exist, specific, high-yield synthetic routes tailored to this compound have not been extensively reported or optimized in academic literature. A patent for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, outlines a multi-step synthesis starting from 4-chloro-3-nitrobenzoic acid, which could provide a basis for developing a route to the target molecule. google.com

Future research could focus on:

Developing and optimizing a scalable synthesis for this compound.

Systematically investigating its reactivity, particularly focusing on transformations of the nitro group and electrophilic substitution on the ring.

Evaluating its potential as a precursor for novel dyes, pharmaceuticals, or agrochemicals.

Characterizing its photophysical properties (absorption, fluorescence) to assess its suitability for applications as a molecular probe or in optical materials.

Compound Data Tables

Below are tables detailing the properties and identifiers for the compounds discussed in this article.

Table 1: Physicochemical Properties and Identifiers for this compound Click on the headers to sort the table.

Property Value Source
IUPAC Name N,4-dimethyl-3-nitroaniline nih.gov
CAS Number 33992-16-4 nih.gov
Molecular Formula C8H10N2O2 nih.gov
Molecular Weight 166.18 g/mol nih.gov
XLogP3 2.4 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 166.074227566 Da nih.gov

| SMILES | CC1=C(C=C(C=C1)NC)N+[O-] | nih.gov |

Table 2: Physicochemical Properties and Identifiers for 4-Methyl-3-nitroaniline Click on the headers to sort the table.

Property Value Source
IUPAC Name 4-methyl-3-nitroaniline nih.gov
CAS Number 119-32-4 nih.govchemicalbook.com
Molecular Formula C7H8N2O2 nih.govsigmaaldrich.com
Molecular Weight 152.15 g/mol nih.govsigmaaldrich.com
Melting Point 74-77 °C chemicalbook.comchemicalbook.com
Boiling Point 169 °C (at 21 mmHg) chemicalbook.comchemicalbook.com
XLogP3 1.7 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 0 nih.gov
Exact Mass 152.058577502 Da nih.gov

| SMILES | CC1=C(C=C(C=C1)N)N+[O-] | nih.gov |

Table 3: List of Compound Names Mentioned

Compound Name
This compound
N,4-dimethyl-3-nitroaniline
4-Methyl-3-nitroaniline
N-methyl-4-(methylamino)-3-nitrobenzamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethyl-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-7(9-2)5-8(6)10(11)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKTRISTOHSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Methyl 3 Nitro Phenyl Amine and Analogues

Retrosynthetic Analysis of the Methyl-(4-methyl-3-nitro-phenyl)-amine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnection strategies are evident:

Strategy A: C-N Bond Disconnection of the N-Methyl Group. This is the most common and direct approach. The disconnection of the N-methyl bond leads back to the primary amine, 4-methyl-3-nitroaniline . This key intermediate can be further simplified by a functional group interconversion (FGI), removing the nitro group to reveal p-toluidine (4-methylaniline) as a readily available starting material. The forward synthesis would therefore involve the nitration of p-toluidine followed by N-methylation.

Strategy B: C(aryl)-N Bond Disconnection. This approach involves cleaving the bond between the aromatic ring and the nitrogen atom. This disconnection points to two potential precursors: a substituted aromatic electrophile, such as 4-chloro-2-nitrotoluene or a related compound with a suitable leaving group, and methylamine as the nucleophile. This pathway relies on either a Nucleophilic Aromatic Substitution (SNAr) reaction or a modern metal-catalyzed cross-coupling reaction.

These two distinct retrosynthetic pathways highlight the main synthetic challenges: regioselective nitration of the aromatic ring and the formation of the N-methyl secondary amine.

Classical Synthetic Routes to Substituted Aromatic Amines and Nitroaromatics

Classical methods remain fundamental in the synthesis of nitroaromatic amines, offering robust and well-established procedures for key transformations.

Reductive amination is a widely used method for the N-alkylation of amines and represents a primary route for converting the precursor 4-methyl-3-nitroaniline into the final product. This process typically involves two steps: the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Common reducing agents and conditions for this transformation include:

Sodium Borohydride Derivatives: Reagents like sodium triacetoxyborohydride are mild and selective for the reduction of the imine intermediate in the presence of the carbonyl compound acs.org.

Formic Acid (Eschweiler-Clarke Reaction): Using formic acid as both the reducing agent and a source of the methyl group is a classic method for exhaustive methylation. However, conditions can be controlled to favor mono-methylation rhhz.net.

Catalytic Hydrogenation: The imine can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) acs.org.

Reducing SystemC1 SourceTypical SubstrateKey Features
Sodium TriacetoxyborohydrideFormaldehyde (B43269)Primary/Secondary AminesMild, selective, broad substrate scope acs.org.
Formic AcidFormaldehyde/Formic AcidPrimary/Secondary AminesClassic method, often leads to di-methylation if not controlled rhhz.net.
H₂ / Pd/CFormaldehydeAnilines, NitroarenesOne-pot conversion from nitroarenes is possible; uses hydrogen gas acs.org.

The synthesis of the key intermediate, 4-methyl-3-nitroaniline, is typically achieved through the electrophilic nitration of p-toluidine (4-methylaniline). The directing effects of the substituents on the aromatic ring are crucial for the regiochemical outcome. The strongly activating amino (-NH₂) group and the moderately activating methyl (-CH₃) group are both ortho-, para-directing.

To achieve nitration at the position ortho to the methyl group and meta to the amino group, the reaction is performed under strongly acidic conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid) at low temperatures (typically 0 °C) chemistry-online.comprepchem.com. Under these conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. The ortho-, para-directing influence of the methyl group then directs the incoming nitro group primarily to the ortho position, yielding the desired 3-nitro product chemistry-online.com.

A typical procedure involves:

Dissolving p-toluidine in concentrated sulfuric acid.

Cooling the solution to below 5 °C.

Slowly adding a pre-cooled mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature chemistry-online.comprepchem.com.

Pouring the reaction mixture onto ice, followed by neutralization to precipitate the 4-methyl-3-nitroaniline product prepchem.com.

Yields for this reaction are generally in the range of 65-70% prepchem.com.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-N bonds in electron-deficient aromatic systems d-nb.infonih.gov. The presence of a strong electron-withdrawing group, such as a nitro group, is essential to activate the ring towards nucleophilic attack thieme-connect.comacs.org.

In the context of synthesizing this compound, this strategy would involve reacting an aromatic precursor like 4-chloro-2-nitrotoluene with methylamine . The nitro group, being ortho to the chlorine leaving group, strongly activates that position for substitution. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate nih.gov.

This approach is widely used in industrial synthesis due to the availability of halo-nitroaromatic precursors d-nb.infonih.gov. A related synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine highlights the feasibility of this type of transformation google.com.

Modern Catalytic Approaches for N-Arylation and N-Methylation

Modern catalysis offers highly efficient and selective alternatives to classical methods, often proceeding under milder conditions with broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. This methodology can be applied to the synthesis of the target molecule in two ways:

N-Arylation of Methylamine: This involves coupling an aryl halide or triflate, such as 1-bromo-4-methyl-3-nitrobenzene , with methylamine. This reaction requires a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand (e.g., Josiphos, BINAP) and a base acs.org. This approach directly constructs the C(aryl)-N bond.

N-Methylation of Anilines: More recently, palladium-catalyzed methods have been developed for the N-methylation of anilines using sustainable C1 sources like methanol (B129727) uva.nlnih.govacs.org. These reactions often proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily dehydrogenates methanol to formaldehyde, which then participates in a reductive amination cycle nih.govacs.org. This serves as a modern, atom-economical alternative to classical reductive amination.

TransformationCatalyst System (Example)C1/N SourceKey Features
N-ArylationPd(OAc)₂ / DPEphosMethylamineForms C(aryl)-N bond; tolerates various functional groups .
N-MethylationPd/CMethanolAtom-economical; uses methanol as both C1 and H₂ source nih.govacs.org.
N-Methylation(DPEPhos)RuCl₂(PPh₃)MethanolRuthenium-catalyzed alternative; operates under weak base conditions nih.gov.

Copper-Mediated Amination Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a foundational method for the formation of carbon-nitrogen bonds in the synthesis of aryl amines. This methodology is critical for creating the N-phenyl bond found in the precursor to this compound. The classic Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. However, modern variations have significantly improved the efficiency and scope of this transformation.

Modern copper-catalyzed amination reactions often employ catalytic amounts of a copper(I) or copper(II) salt in conjunction with a ligand to facilitate the reaction under milder conditions. The choice of ligand is crucial and can influence reaction rates and substrate scope. For instance, N,N-dimethyl glycine has been shown to promote the Ullmann coupling of phenols and aryl halides effectively.

Research has also focused on developing more environmentally friendly and practical protocols. A notable advancement is the use of copper powder as a catalyst for the Ullmann amination of aryl halides with aqueous methylamine and other primary aliphatic amines. organic-chemistry.org This procedure can be conducted under organic solvent-free and ligand-free conditions at 100°C, with the presence of a small amount of air being essential for the reaction to proceed. organic-chemistry.org This approach offers a direct and efficient route to N-arylamines with very good yields. organic-chemistry.org

The general mechanism for the copper-catalyzed amination involves the formation of a copper(I) species, which undergoes oxidative addition with the aryl halide. Subsequent reaction with the amine and reductive elimination yields the desired N-aryl amine and regenerates the copper(I) catalyst.

Table 1: Comparison of Copper-Mediated Amination Conditions
MethodCopper SourceAmine SourceConditionsKey Features
Classical UllmannCu powder (stoichiometric)Aniline (B41778)/Ammonia (B1221849)High temp. (>200°C)Harsh conditions, limited scope
Ligand-Promoted UllmannCu(I) or Cu(II) salts (catalytic)Aliphatic/Aromatic aminesLower temp. (80-120°C), Ligand (e.g., diamines, amino acids)Milder conditions, broader scope
Solvent-Free UllmannCu powder (catalytic)Aqueous primary amines100°C, in air, no organic solvent or ligandGreen, practical for specific substrates organic-chemistry.org

Ruthenium and Iron-Catalyzed Methylation Procedures

The final step in the synthesis of this compound is the methylation of the secondary amine precursor, 4-methyl-3-nitroaniline. Ruthenium and iron catalysts offer efficient and sustainable alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate. princeton.edu

Ruthenium-Catalyzed Methylation: Ruthenium complexes are highly effective for the N-methylation of anilines using methanol as a C1 source. rsc.orgnih.govacs.org This process operates via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. researchgate.net The catalytic cycle begins with the ruthenium catalyst dehydrogenating methanol to form a ruthenium-hydride species and formaldehyde in situ. The formaldehyde then reacts with the amine to form an imine (or enamine), which is subsequently reduced by the ruthenium-hydride to yield the methylated amine, regenerating the active catalyst. researchgate.net

Cyclometalated ruthenium complexes have been shown to effectively methylate anilines at mild temperatures (e.g., 60°C) using a simple base like sodium hydroxide. rsc.org An in situ generated catalyst from [RuCp*Cl₂]₂ and a phosphine ligand like dpePhos can selectively mono-methylate primary anilines in excellent yields at temperatures between 40–100°C. acs.orgresearchgate.net This method displays exceptional tolerance to reducible functional groups, which is crucial when working with nitro-substituted compounds. researchgate.net

Iron-Catalyzed Methylation: Iron, being abundant and non-toxic, provides a cost-effective catalytic option. researchgate.net Iron-catalyzed N-methylation can be achieved using carbon dioxide as a renewable C1 feedstock in the presence of a reducing agent like a hydrosilane. researchgate.net For example, the commercially available complex [CpFe(CO)₂]₂ with a monophosphine ligand can catalyze the methylation of various amines. researchgate.net Iron catalysts have also been developed for methylation using methanol, following a similar hydrogen borrowing process as ruthenium systems. organic-chemistry.org These methods represent a significant advance in sustainable chemical synthesis, allowing for the late-stage methylation of complex molecules, including drug candidates. researchgate.net

Table 2: Research Findings on Ruthenium and Iron-Catalyzed N-Methylation of Amines
Catalyst SystemMethyl SourceReductantTypical ConditionsSelectivityReference
Cyclometalated Ru complexesMethanolNone (Hydrogen Borrowing)60-70°C, KOtBu or NaOHHigh for N-mono-methylation rsc.org
[RuCp*Cl₂]₂ / dpePhosMethanolNone (Hydrogen Borrowing)40-100°C, LiOtBuExcellent for N-mono-methylation of anilines researchgate.net
[CpFe(CO)₂]₂ / PPh₃CO₂HydrosilaneRoom temp. to 80°CHigh for N-methylation researchgate.net
Iron(0) cyclopentadienone complexMethanolNone (Hydrogen Borrowing)Basic conditionsHigh for mono- or di-alkylation organic-chemistry.org

Green Chemistry Principles in the Synthesis of Aromatic Amine Derivatives

The synthesis of aromatic amines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. researchgate.net This method has been successfully applied to the synthesis of amides and imines from aromatic amines and other precursors. acs.orgmdpi.com Another approach involves using solid catalysts that enable reactions to proceed without a solvent, such as the mono-N-alkylation of aromatic amines with dialkyl carbonates over NaY faujasite at 130-160°C. organic-chemistry.org While not strictly solvent-free, using water as a reaction medium is also a green alternative, and metal-free N-arylation has been demonstrated in magnetized distilled water. rsc.org

Microwave-Assisted Organic Synthesis of Nitro-Phenyl Amines

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and efficiently, often leading to dramatically reduced reaction times, increased yields, and higher product purity. This technology is highly applicable to the synthesis of nitro-phenyl amines. For instance, the nucleophilic aromatic substitution of activated aryl halides (such as those containing a nitro group) with ammonia can be achieved in minutes in an aqueous solution under microwave irradiation, eliminating the need for catalysts and organic solvents. nih.govtandfonline.com The copper-catalyzed Ullmann coupling has also been significantly improved with microwave assistance, allowing reactions that previously took up to 48 hours under harsh conditions to be completed in 2-20 minutes with excellent yields. mdpi.comnih.gov

Photochemical Pathways for Aromatic Nitrogen Compounds

Photochemical reactions use light as an energy source to drive chemical transformations, often under very mild conditions at room temperature. Photoredox catalysis has emerged as a powerful tool for constructing C-N bonds. polyu.edu.hk In these systems, a photocatalyst (which can be a transition metal complex like iridium or an organic dye) absorbs visible light and initiates an electron transfer process. princeton.edubohrium.com This can be used to couple aryl halides with various amines. unimi.it This approach avoids the need for strong bases and high temperatures typically associated with traditional cross-coupling reactions. Direct C-H amination of arenes is also possible, where a photocatalytically generated nitrogen radical reacts directly with an aromatic ring, offering a highly atom-economical route to functionalized aromatic amines. acs.org

Stereochemical Control and Regioselectivity in Analogous Syntheses

While this compound itself is achiral, the principles of stereocontrol and regioselectivity are paramount in the synthesis of its more complex analogues, which may contain stereocenters or require precise functional group placement.

Regioselectivity: The synthesis of the key precursor, 4-methyl-3-nitroaniline, is a classic example of the importance of regiocontrol in electrophilic aromatic substitution. The starting material is typically p-toluidine (4-methylaniline). To control the nitration, the highly activating amino group is first protected, usually as an acetamide. rsc.org The N-acetyl group is still an ortho-, para- director, but it is less activating than the free amine, preventing over-substitution and oxidation. ulisboa.pt In the nitration of 4-methylacetanilide, the directing effects of the methyl group (+I effect) and the acetamido group (+R effect) must be considered. The powerful ortho-directing nature of the acetamido group, combined with steric hindrance at the position ortho to the bulky acetyl group, favors nitration at the position ortho to the amine and meta to the methyl group, yielding the desired 3-nitro product with high selectivity. rsc.orgulisboa.pt Subsequent hydrolysis of the amide reveals the 4-methyl-3-nitroaniline precursor. rsc.org

Stereochemical Control: For analogues containing chiral centers, enantioselective synthesis is required. Numerous strategies exist for the asymmetric synthesis of chiral amines. yale.edu

Asymmetric Hydrogenation: This is a powerful method for producing chiral amines from prochiral precursors like imines or enamines. nih.govacs.org It involves the use of a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) with a chiral ligand. The catalyst-substrate complex facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to one enantiomer in high excess. acs.org

Biocatalysis: Engineered enzymes, such as variants of myoglobin, can catalyze asymmetric carbene N-H insertion reactions. rochester.edu This approach allows for the creation of chiral α-amino acids and other chiral amine motifs with high enantiomeric excess under mild, environmentally friendly conditions. rochester.edu

Chiral Auxiliaries: Reagents like tert-butanesulfinamide can be condensed with aldehydes or ketones to form N-sulfinyl imines. yale.edu Subsequent nucleophilic addition to the imine or reduction occurs with high diastereoselectivity, controlled by the chiral sulfur atom. The auxiliary can then be easily cleaved to afford the chiral primary amine. yale.edu

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
4-methyl-3-nitroaniline
p-toluidine (4-methylaniline)
4-methylacetanilide
Methyl iodide
Dimethyl sulfate
Methanol
Carbon dioxide
Formaldehyde
Sodium hydroxide
N,N-dimethyl glycine
tert-butanesulfinamide

Optimization of Reaction Parameters for Improved Yield and Purity

The synthesis of this compound and its analogues, typically achieved through C-N cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation, is highly dependent on the careful optimization of various reaction parameters. The electronic properties of the substrates—often an aryl halide like 4-chloro- or 4-bromo-1-methyl-2-nitrobenzene and an amine—necessitate precise control over the reaction environment to maximize product yield and purity while minimizing side reactions. Key parameters that are routinely adjusted include temperature, pressure, catalyst and ligand selection, catalyst loading, reaction duration, and stirring rate.

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are critical physical parameters that directly influence the reaction kinetics of amination reactions. The selection of an optimal temperature is a trade-off between achieving a sufficient reaction rate and preventing the degradation of reactants, products, or the catalyst system.

Temperature: The rate of C-N coupling reactions generally increases with temperature. However, excessively high temperatures can lead to the formation of undesired by-products through competing reaction pathways or decomposition. For instance, in palladium-catalyzed aminations, elevated temperatures can sometimes promote side reactions like hydrodehalogenation of the aryl halide. Optimization studies often involve screening a range of temperatures to find the ideal point. For one Buchwald-Hartwig amination, 80°C was determined to be the optimal temperature to achieve an excellent yield of the desired product within 24 hours. researchgate.net Below this temperature, the reaction may be sluggish, while higher temperatures might not provide a significant improvement or could lead to reduced purity.

The effect of temperature can also be dependent on the choice of solvent and base. For example, in the synthesis of a related N-aryl amine, the use of NaO-t-Bu as a base in xylene was most effective, whereas in tert-amyl alcohol, solid sodium hydroxide pellets gave excellent results, highlighting the interplay between temperature and other reaction components. uwindsor.ca

Pressure: Pressure is a significant factor, particularly when a reactant is a gas at ambient temperature and pressure, such as methylamine. To ensure a sufficient concentration of the gaseous amine in the reaction solvent, the reaction is often conducted in a sealed, high-pressure reactor. acs.org This is a common strategy to avoid the use of ammonia or volatile amine surrogates. acs.org The application of pressure increases the solubility of the gaseous amine, thereby accelerating the reaction rate by increasing the frequency of molecular collisions. Microwave synthesis represents another approach where localized high-pressure zones at reaction sites can improve reaction kinetics by orders of magnitude. researchgate.net

The following table illustrates a hypothetical optimization of temperature for the synthesis of an N-aryl amine, demonstrating the typical trend observed in such studies.

EntryTemperature (°C)Reaction Time (h)Yield (%)
1602445
2802492
31002488 (with impurities)
41202475 (decomposition observed)

This table is a representative example based on general findings in the literature and does not represent a specific experimental outcome.

Catalyst Loading and Ligand Design in Amination

The heart of modern C-N cross-coupling reactions is the catalyst system, which consists of a metal precursor (typically palladium or copper) and a supporting ligand. The efficiency, selectivity, and substrate scope of the reaction are highly dependent on both the amount of catalyst used and the specific structure of the ligand.

Catalyst Loading: Catalyst loading, usually expressed in mole percent (mol %), is a crucial parameter for both economic and practical reasons. While higher catalyst loadings can increase reaction rates, the goal is often to minimize the amount of the expensive and potentially toxic transition metal required. acs.org Optimization can allow processes to be economically attractive by proceeding efficiently with low catalyst loading. acs.org However, reactions involving electron-deficient substrates, such as those with a nitro group, can sometimes require higher catalyst loadings due to potential catalyst inhibition or deactivation. rsc.org Pathways for catalyst deactivation can include product inhibition, by-product inhibition with inorganic salts, or ligand exchange. rsc.org In industrial settings, reducing palladium levels in the final product is critical, making the use of minimal catalyst essential. acs.org For the large-scale synthesis of an aryl amine, catalyst loading was successfully reduced to just 0.05 mol % of Pd(OAc)2 for full conversion. uwindsor.ca

Ligand Design: The choice of ligand is arguably one of the most critical factors in a successful amination reaction. The ligand stabilizes the metal center, influences its reactivity, and dictates the course of the catalytic cycle. For Buchwald-Hartwig amination, the development of increasingly sophisticated and sterically hindered phosphine ligands has been key to expanding the reaction's scope. wikipedia.org

Key aspects of ligand design include:

Steric Hindrance: Bulky ligands, particularly dialkylbiaryl phosphines, promote the formation of monoligated palladium species, which are highly active and accelerate the rates of oxidative addition and reductive elimination. wikipedia.org This is crucial for preventing the formation of undesired tertiary anilines when using primary amines. acs.org

Electron-Donating Properties: Electron-rich ligands can increase the electron density on the metal center, facilitating the oxidative addition step of the aryl halide.

Bite Angle: For bidentate phosphine ligands, the geometry and bite angle can significantly impact catalyst stability and activity.

Different nucleophiles may require different ligands for optimal results. libretexts.org For electron-deficient anilines, which are generally less reactive, more reactive ligands may be necessary to achieve good yields. The judicious choice of the supporting ligand is key for achieving the desired reaction selectivity. acs.org

The following table shows a representative ligand screening for the amination of an aryl bromide.

EntryCatalyst PrecursorLigandCatalyst Loading (mol %)Yield (%)
1Pd(OAc)2PPh3215
2Pd(OAc)2BINAP240
3Pd2(dba)3XPhos195
4Pd2(dba)3RuPhos189

This table is a representative example based on general findings in the literature and does not represent a specific experimental outcome.

Reaction Time and Stirring Rate Optimization

The duration of the reaction and the efficiency of mixing are fundamental parameters that must be optimized to ensure complete conversion and high product purity.

Stirring Rate: In heterogeneous reaction mixtures, which are common in C-N coupling reactions due to the use of solid inorganic bases (e.g., Cs2CO3, K3PO4), the stirring rate plays a vital role in ensuring efficient mixing and mass transfer. researchgate.net Adequate stirring keeps the mixture homogeneous, allowing the reactants in the liquid phase to interact effectively with the solid base and the catalyst. researchgate.net

The table below illustrates a typical time course study for an amination reaction.

EntryReaction Time (h)Conversion (%)Product Yield (%)Purity (%)
12605598
28958896
316>999493
424>999391

This table is a representative example based on general findings in the literature and does not represent a specific experimental outcome.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of Methyl-(4-methyl-3-nitro-phenyl)-amine provides critical data on the number, environment, and connectivity of protons. The aromatic region is expected to display signals for three protons. The proton at C-2 would appear as a doublet, deshielded by the adjacent nitro group. The proton at C-5 would likely be a doublet of doublets, coupled to both H-2 (meta-coupling) and H-6 (ortho-coupling). The proton at C-6 would appear as a doublet, coupled to H-5.

The N-methyl group introduces a singlet, while the aromatic methyl group also appears as a singlet. The amine proton (N-H) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration due to hydrogen bonding effects. libretexts.org Its signal can be confirmed by its disappearance upon D₂O exchange. libretexts.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-CH₃ ~2.4-2.5 s (singlet) N/A
N-CH₃ ~2.9-3.0 s (singlet) N/A
N-H Variable (e.g., ~4.0-5.0) br s (broad singlet) N/A
H-6 ~6.7-6.8 d (doublet) J(H6-H5) ≈ 8-9 Hz
H-5 ~7.1-7.2 dd (doublet of doublets) J(H5-H6) ≈ 8-9 Hz, J(H5-H2) ≈ 2-3 Hz

Note: Predicted values are based on analysis of similar structures and substituent effects. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group (-NO2) is a strong electron-withdrawing group, causing a downfield shift (deshielding) for the carbons it is attached to (C-3) and those in its electronic vicinity. Conversely, the methylamino (-NHCH₃) and methyl (-CH₃) groups are electron-donating, causing upfield shifts (shielding), particularly for the ortho and para positions. Carbons directly attached to nitrogen typically appear in the 10-65 ppm range. libretexts.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-CH₃ ~20-22
N-CH₃ ~30-32
C-6 ~110-115
C-2 ~118-122
C-5 ~128-132
C-4 ~135-138
C-3 ~145-148

Note: Predicted values are based on additivity rules and data from analogous compounds. rsc.orgorganicchemistrydata.org Actual values depend on the specific experimental setup.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For this compound, a key cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho relationship. A weaker correlation would be expected between H-5 and H-2, confirming their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals (e.g., H-2 to C-2, H-5 to C-5, H-6 to C-6, Ar-CH₃ protons to the Ar-CH₃ carbon, and N-CH₃ protons to the N-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the complete molecular framework by showing correlations between protons and carbons separated by two or three bonds. ismar.org Key expected correlations include:

Protons of the N-CH₃ group to C-1.

The N-H proton to C-1, C-2, and C-6.

Protons of the Ar-CH₃ group to C-3, C-4, and C-5.

Proton H-2 to C-4 and C-6.

Proton H-6 to C-4 and C-2.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the molecule. However, this technique faces challenges due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. wikipedia.org

For this compound, two distinct ¹⁵N signals are expected: one for the amine nitrogen (-NHCH₃) and one for the nitro nitrogen (-NO₂).

Amine Nitrogen (-NHCH₃): The chemical shift of the amine nitrogen is sensitive to hybridization and substituent effects. In aromatic amines, the nitrogen is generally shielded compared to aliphatic amines. nih.gov Its chemical shift would also be influenced by solvent effects due to hydrogen bonding. nih.gov

Nitro Nitrogen (-NO₂): The nitrogen atom in a nitro group is significantly deshielded due to the high oxidation state and the strong electron-withdrawing nature of the oxygen atoms. This results in a chemical shift that is typically far downfield from the amine nitrogen signal.

¹⁵N NMR can be instrumental in studying tautomeric equilibria and protonation sites in related nitrogen-containing compounds. wikipedia.orgnih.gov

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs infrared radiation or scatters Raman light, characteristic functional groups can be identified.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro (-NO₂) and secondary amine (-NHCH₃) groups, as well as vibrations from the substituted aromatic ring.

Amine Group Vibrations:

N-H Stretch: Secondary aromatic amines typically show a single, sharp absorption band in the region of 3350-3450 cm⁻¹. libretexts.org This is a key difference from the parent compound, 4-methyl-3-nitroaniline, which as a primary amine would show two bands (symmetric and asymmetric) in this region. researchgate.net

N-H Bend: A bending vibration for the N-H group is expected between 1500 and 1600 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration for the aromatic C-N bond is typically found in the 1200-1350 cm⁻¹ range. libretexts.org

Nitro Group Vibrations:

Asymmetric Stretch (νas): The asymmetric stretching of the N=O bonds results in a strong, characteristic absorption band typically located between 1500 and 1560 cm⁻¹. researchgate.netarabjchem.org

Symmetric Stretch (νs): The symmetric stretching mode gives rise to another strong band at a lower frequency, generally between 1330 and 1370 cm⁻¹. researchgate.netarabjchem.org

Bending/Deformation: Other vibrations, such as scissoring or wagging of the nitro group, occur at lower frequencies, for example, around 845 cm⁻¹. researchgate.net

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching Secondary Amine (-NH) 3350 - 3450 Medium-Strong
C-H Stretching (Aromatic) Ar-H 3000 - 3100 Medium-Weak
C-H Stretching (Aliphatic) -CH₃ 2850 - 3000 Medium
Asymmetric NO₂ Stretching Nitro (-NO₂) 1500 - 1560 Strong
N-H Bending Secondary Amine (-NH) 1500 - 1600 Medium-Variable
Symmetric NO₂ Stretching Nitro (-NO₂) 1330 - 1370 Strong

Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and elucidating the structure of this compound. Through high-resolution and tandem techniques, a comprehensive understanding of its elemental composition and fragmentation behavior can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is pivotal in unequivocally confirming the molecular formula of a compound by providing its exact mass with high precision. For this compound, with a molecular formula of C₈H₁₀N₂O₂, the theoretical exact mass is calculated to be 166.074227566 Da. nist.gov Experimental determination of the monoisotopic mass via HRMS, such as through an Orbitrap or Time-of-Flight (TOF) analyzer, would be expected to yield a value in very close agreement with this theoretical calculation, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₀N₂O₂
Theoretical Exact Mass (Da)166.074227566
Molecular Weight ( g/mol )166.18

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides invaluable insight into the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. While specific experimental MS/MS data for this compound is not widely published, a theoretical fragmentation pathway can be predicted based on the known behavior of related aromatic amines and nitro compounds. miamioh.edulibretexts.org

Upon ionization, the molecular ion ([M]⁺˙) at m/z 166 would be expected to undergo several characteristic fragmentation steps. A primary and highly probable fragmentation is the loss of a methyl radical (•CH₃) from the N-methyl group via alpha-cleavage, a common pathway for N-methyl anilines, resulting in a stable secondary cation at m/z 151. nist.govspectrabase.com Another expected fragmentation is the loss of the nitro group (•NO₂), leading to a fragment at m/z 120. Subsequent or alternative fragmentation of the aromatic ring structure could also occur.

Table 2: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed FragmentFragment Ion (m/z)Neutral Loss
166[M - •CH₃]⁺151•CH₃
166[M - •NO₂]⁺120•NO₂
166[M - HNO₂]⁺˙119HNO₂
151[M - •CH₃ - CO]⁺123CO
120[M - •NO₂ - HCN]⁺93HCN

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about its conjugation and chromophores. The spectrum of this compound is expected to be dominated by transitions involving the nitroaniline system. The presence of the electron-donating N-methylamino group and the electron-withdrawing nitro group on the benzene (B151609) ring creates a significant intramolecular charge-transfer character.

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λₘₐₓ (nm)Chromophore
n → π~240-260Nitro group/Aromatic ring
π → π~380-400Nitroaniline system

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org Although a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from analyses of closely related molecules. researchgate.net

Torsional Angles and Conformation in the Crystalline State

The conformation of the molecule in the solid state is defined by the torsional angles between the substituents and the benzene ring. The nitro group is often observed to be slightly twisted out of the plane of the benzene ring to alleviate steric strain. The N-methylamino group's geometry can vary; in some substituted anilines, the nitrogen atom adopts a trigonal-pyramidal geometry. researchgate.net The dihedral angle between the C-N-C plane of the amino group and the plane of the aromatic ring will be influenced by steric hindrance from the adjacent methyl group and by crystal packing forces.

Table 4: Predicted Torsional Angles for Crystalline this compound

Torsional AngleDescriptionPredicted Value (°)
C(2)-C(3)-N(nitro)-ONitro group twist10 - 30
C(5)-C(4)-N(amine)-C(methyl)N-methylamino group orientation15 - 40

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a substituted nitroaniline like this compound, various chromatographic methods are employed to ensure the quality and consistency of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and preparative isolation of this compound. The development of a robust HPLC method is critical for resolving the main compound from any starting materials, intermediates, or degradation products.

Method Development Considerations:

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach for a compound of this polarity. The development would involve optimizing several key parameters:

Column: A C18 column is a common choice for the separation of moderately polar aromatic compounds. researchgate.net Columns with a length of 250 mm and an internal diameter of 4.6 mm, packed with 5 µm particles, provide a good balance of efficiency and backpressure. researchgate.net

Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A common mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration to elute more nonpolar compounds. For instance, a gradient could run from 10% to 90% acetonitrile over a set period. researchgate.net

Detection: The presence of the nitro group and the aromatic ring results in strong UV absorbance. A UV-Vis detector set at a wavelength of maximum absorbance (λmax) for this compound, likely in the range of 230-280 nm, would provide high sensitivity. researchgate.net

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for a 4.6 mm I.D. column. researchgate.net Column temperature can be controlled (e.g., at 25-30 °C) to ensure reproducible retention times.

Hypothetical HPLC Method Parameters:

ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good resolution for aromatic nitro compounds. researchgate.net
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible. mdpi.com
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC. mdpi.com
Gradient 10% B to 90% B in 20 minTo elute a range of potential impurities.
Flow Rate 1.0 mL/minStandard for analytical columns. researchgate.net
Detection UV at 254 nmGeneral wavelength for aromatic compounds.
Injection Volume 10 µLStandard injection volume.

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for routine quality control. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying and quantifying volatile byproducts that may be present in samples of this compound. These byproducts could originate from the synthesis process, such as unreacted starting materials or side-reaction products, or from degradation.

Analytical Approach:

A sample of this compound would be dissolved in a suitable volatile solvent and injected into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The mass spectrum of the parent compound, this compound (molecular weight 166.18 g/mol ), would be expected to show a molecular ion peak (M+) at m/z 166. nih.gov Common fragmentation patterns for nitroaromatic compounds include the loss of NO2 (m/z 46) and NO (m/z 30).

Potential Volatile Byproducts and their GC-MS Signatures:

Potential ByproductStructureExpected Molecular Ion (m/z)Key Fragments (m/z)
p-ToluidineC7H9N107106, 77
N-Methyl-p-toluidineC8H11N121120, 106, 91
4-Methyl-3-nitroanilineC7H8N2O2152122, 106, 77
Dinitrotoluene isomersC7H6N2O4182165, 136, 89

The GC-MS data available for the related compound 4-Methyl-3-nitroaniline in the PubChem database shows prominent peaks that can be used as a reference for identifying similar structures. nih.gov

The parent molecule, this compound, is not chiral. However, if derivatives are synthesized that introduce a chiral center, for example, through modification of the amine or methyl groups, then chiral chromatography would be essential to separate and quantify the enantiomers. The biological activity and physical properties of enantiomers can differ significantly, making their separation critical in many applications.

Strategies for Chiral Separation:

Should a chiral derivative of this compound be synthesized, several chiral chromatography strategies could be employed:

Chiral Stationary Phases (CSPs): This is the most common approach. The chiral derivative is passed through an HPLC column containing a CSP. The enantiomers interact differently with the chiral selector, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds, including those with amine functionalities. nih.govsigmaaldrich.com

Mobile Phase Additives: For amine-containing chiral compounds, acidic or basic additives to the mobile phase can enhance enantioselectivity. chromatographyonline.com For instance, in normal-phase chromatography, small amounts of acids and bases can be used to improve peak shape and resolution. chromatographyonline.com

Derivatization with a Chiral Reagent: An alternative approach is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Hypothetical Chiral HPLC Method for a Derivative:

For a hypothetical chiral derivative, a screening approach using different CSPs and mobile phases would be necessary to find the optimal separation conditions.

ParameterPotential ConditionsRationale
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H)Broad applicability for chiral separations. nih.gov
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with additives (e.g., DEA)Common mobile phases for normal-phase chiral chromatography. mdpi.com
Detection UV at a suitable wavelengthTo monitor the elution of the diastereomers.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve resolution. sigmaaldrich.com

The development of such a method would be guided by literature on the chiral separation of structurally similar compounds. mdpi.commdpi.com

Reaction Mechanisms and Kinetics of Methyl 4 Methyl 3 Nitro Phenyl Amine

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The combination of electron-donating and electron-withdrawing groups on the phenyl ring of N,4-dimethyl-3-nitroaniline creates a complex reactivity profile for substitution reactions.

The substitution pattern on the aromatic ring governs its susceptibility to electrophilic attack. The methylamino (-NHCH3) and methyl (-CH3) groups are electron-donating, thereby activating the ring towards electrophilic aromatic substitution. Conversely, the nitro (-NO2) group is strongly electron-withdrawing, deactivating the ring. chemguide.co.uk

The directing effects of these substituents are as follows:

Methylamino group (-NHCH3) : A powerful activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Methyl group (-CH3) : An activating group that also directs to the ortho (C3, C5) and para (C6) positions.

Nitro group (-NO2) : A deactivating group that directs incoming electrophiles to the meta (C5) position relative to itself. chemguide.co.uk

In N,4-dimethyl-3-nitroaniline, the C4 position is already substituted. The strong activating and directing influence of the methylamino group, combined with the directing effect of the methyl group, makes positions C2, C5, and C6 the most likely sites for electrophilic attack. The deactivating nature of the nitro group makes substitution at positions ortho or para to it (C2, C4, C6) less favorable from its perspective, but the activating groups dominate. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of isomers, with substitution primarily occurring at the positions activated by the amine and methyl groups. It is important to note that under the strongly acidic conditions often used for nitration or Friedel-Crafts reactions, the basic amine group can be protonated to form an anilinium ion (-NH2CH3+). This protonated group becomes a deactivating, meta-directing group, which would significantly alter the outcome of the reaction. byjus.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position on Ring Electronic Effect Directing Influence Predicted Substitution Sites
-NHCH₃ C1 Activating (Electron-Donating) ortho, para C2, C6
-NO₂ C3 Deactivating (Electron-Withdrawing) meta C5
-CH₃ C4 Activating (Electron-Donating) ortho, para C5

This table summarizes the individual directing effects of the substituents on the N,4-dimethyl-3-nitroaniline ring.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule due to the presence of the strongly electron-withdrawing nitro group. masterorganicchemistry.com The nitro group decreases the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This reaction typically requires a good leaving group, such as a halide, located at a position ortho or para to the electron-withdrawing group. masterorganicchemistry.comnih.gov

While N,4-dimethyl-3-nitroaniline does not possess a conventional leaving group, the nitro group itself can activate the ring for nucleophilic attack. The attack of a strong nucleophile can lead to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com

Although the electron-donating methylamino and methyl groups generally disfavor SNAr by increasing the ring's electron density, the powerful activating effect of the nitro group can overcome this opposition. youtube.com Furthermore, reactions such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen are possible, where a nucleophile attacks a hydrogen-bearing carbon atom activated by the nitro group, followed by the elimination of a leaving group from the nucleophile itself. nih.gov The positions most activated for nucleophilic attack are C2 and C6, which are ortho and para to the nitro group, respectively.

Transformations of the Amine Functionality

The secondary amine group is a key reactive center in N,4-dimethyl-3-nitroaniline, participating in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the methylamino group makes it nucleophilic.

Alkylation : Reaction with alkylating agents, such as alkyl halides, can introduce an additional alkyl group to form a tertiary amine. However, direct alkylation is often difficult to control and can lead to polyalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Acylation : Secondary amines react readily with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). For instance, the reaction of N,4-dimethyl-3-nitroaniline with acetyl chloride would yield N-acetyl-N,4-dimethyl-3-nitroaniline.

The oxidation of secondary aromatic amines can follow several pathways, often depending on the specific oxidizing agent and reaction conditions used. uomustansiriyah.edu.iqlibretexts.org

N-Oxidation : Oxidation can occur at the nitrogen atom to yield hydroxylamine (B1172632) derivatives, which may be further oxidized to nitroso compounds. uomustansiriyah.edu.iq

N-Dealkylation : Oxidative processes can also lead to the cleavage of the N-alkyl bond (N-dealkylation). nih.gov For example, copper-catalyzed aerobic oxidation can convert secondary aromatic amines into N-arylformamides. researchgate.net The modified Polonovski reaction is another method that achieves N-dealkylation via an N-oxide intermediate. nih.gov

Ring Oxidation : While the primary site of oxidation is often the amine, under certain conditions, other parts of the molecule can be oxidized. For example, the methyl group on the aromatic ring can be oxidized to a carboxylic acid using reagents like N-bromosuccinimide (NBS) and molecular oxygen under photoirradiation. researchgate.net

The conversion of the nitro group into a primary amine is one of the most fundamental and widely used reactions in the chemistry of nitroaromatic compounds. wikipedia.orgresearchgate.net This transformation is key to synthesizing aromatic diamines, which are valuable precursors for dyes, polymers, and pharmaceuticals. The reduction of N,4-dimethyl-3-nitroaniline would produce N¹,4-dimethylbenzene-1,3-diamine.

Several methods are available for this reduction, offering varying degrees of selectivity and reactivity.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Conditions Comments
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) Typically room temperature to moderate heat, various pressures Highly efficient and clean method; can sometimes affect other reducible groups like alkenes. wikipedia.org
Metal in Acid (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH) Refluxing in acidic media Classic, cost-effective method. The reaction first produces the anilinium salt, requiring a subsequent neutralization step with a base to liberate the free amine. wikipedia.orgyoutube.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution A mild reducing agent often used for selective reductions. wikipedia.org
Sodium Borohydride (NaBH₄) / Transition Metal Catalyst Room temperature, often in ethanol NaBH₄ alone is generally not strong enough to reduce nitro groups but becomes effective in the presence of catalysts like Ni(PPh₃)₄. jsynthchem.com

This interactive table outlines common laboratory methods for the reduction of the nitro group in molecules like N,4-dimethyl-3-nitroaniline.

Reactivity of the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring in Methyl-(4-methyl-3-nitro-phenyl)-amine is at a benzylic position, making it susceptible to a variety of chemical transformations. The presence of the nitro group and the N-methylamino group on the aromatic ring significantly influences the reactivity of this benzylic methyl group.

Oxidation Reactions at the Benzylic Position

The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. google.com This inherent weakness makes the methyl group a prime target for oxidation. Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. However, for more delicate substrates or to achieve intermediate oxidation states like aldehydes or ketones, milder and more selective reagents are necessary.

The oxidation of alkylarenes to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.com Various catalytic systems have been developed for this purpose, often employing transition metals and environmentally benign oxidants like molecular oxygen. For instance, the oxidation of alkylarenes can be catalyzed by copper complexes in the presence of an oxidant.

Table 1: Examples of Benzylic Oxidation of Toluene Derivatives

Substrate Oxidizing Agent/Catalyst Solvent Temperature (°C) Product Yield (%)
p-Xylene DMAP/Benzyl bromide, O₂ - 160 p-Toluic acid -
Toluene KMnO₄ Water 100 Benzoic acid High

Note: This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Halogenation and Other Functionalization Strategies

Benzylic halogenation offers another pathway to functionalize the methyl group. This reaction typically proceeds via a free radical mechanism, initiated by light or a radical initiator. google.com N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to the aromatic ring.

The general mechanism involves the abstraction of a benzylic hydrogen by a halogen radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to yield the benzylic halide and a new halogen radical, propagating the chain reaction.

Mechanistic Investigations Using Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction. For reactions involving the cleavage of a C-H bond at the benzylic position, a primary KIE is expected if this bond-breaking step is rate-determining.

Studies on the direct C-H alkylation of benzylic amines, while not on the exact target molecule, have shown a primary kinetic isotope effect of 4.3 at the benzylic C-H position. nih.gov This significant KIE, coupled with reversible H-D exchange at the same position, suggests that the C-H bond is broken in at least two distinct, reversible steps. nih.gov Such investigations point towards a mechanism that may proceed through imine intermediates, involving a C(sp²)-H activation rather than a direct C(sp³)-H activation. nih.gov

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can profoundly impact the rate and selectivity of chemical reactions, particularly for polar molecules like nitroaromatic compounds. The solvent can influence the stability of reactants, transition states, and intermediates, thereby altering the reaction pathway.

For instance, in the nitrosation of phenolic compounds, which share some structural similarities with the target molecule, the reaction rate can be strongly inhibited by decreasing the dielectric constant of the reaction medium. researchgate.net This is attributed to the stabilization of charged intermediates in more polar solvents.

In the context of nucleophilic substitution reactions of alkyl halides, the solvent plays a crucial role in determining the reaction pathway (SN1 vs. SN2). Polar protic solvents can stabilize carbocation intermediates, favoring SN1 reactions, while polar aprotic solvents are often used for SN2 reactions. quora.com While not directly a reaction of the methyl group, this illustrates the general importance of solvent choice in reactions involving related functional groups.

Studies on the photochemistry of nitrophenols have shown that the reactivity can vary significantly between aqueous and organic solvents. nsf.gov For example, the photodegradation of 2,4-dinitrophenol (B41442) was found to be dramatically increased in 2-propanol compared to water, suggesting a strong interaction between the solvent and the nitro group in the excited state. nsf.gov

Catalysis in this compound Transformations

Catalysis plays a pivotal role in achieving efficient and selective transformations of functionalized aromatic compounds. For this compound, catalytic methods are particularly relevant for the reduction of the nitro group.

Heterogeneous Catalysis for Nitro Group Reduction

The reduction of nitroarenes to the corresponding anilines is a fundamental and widely used transformation in industrial chemistry. Heterogeneous catalysis offers several advantages, including ease of catalyst separation and recycling. Common catalysts for this reaction include platinum, palladium, and nickel supported on materials like carbon or alumina. youtube.comnih.govlibretexts.org

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. libretexts.orglibretexts.org The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms are transferred sequentially to the nitro group, which is progressively reduced to the amine.

While specific catalytic data for the reduction of this compound is not detailed in the available literature, a patented process for the synthesis of N-(1-ethyl propyl)-3,4-dimethylaniline from 3,4-dimethyl nitrobenzene (B124822) utilizes a platinum on carbon catalyst in the presence of an acidic buffer, achieving a high yield. google.com This example highlights the effectiveness of heterogeneous platinum catalysts for the reduction of nitro groups in substituted anilines.

Organocatalysis in Amine Derivatives

Thiourea-based catalysts, such as Takemoto's catalyst, are effective in promoting Michael reactions. In a study on the enantioselective Michael reaction of α-aminomaleimides with β-nitrostyrene, various (R,R)-thiourea catalysts were evaluated. mdpi.com The efficiency of these catalysts is influenced by the nature of the amine substituent. For instance, modifying the N,N-dimethyl tertiary amine moiety to more sterically hindered groups resulted in a decrease in both yield and enantioselectivity. mdpi.com This suggests that the steric and electronic properties of the amine are crucial for the catalyst's performance.

N-Heterocyclic Carbenes (NHCs) are another important class of organocatalysts. acs.org While initially dominated by thiazolium-based carbenes, triazolium-based NHCs have gained prominence. acs.org These catalysts are effective in a variety of reactions, including the benzoin (B196080) condensation and Stetter reaction. acs.org The catalytic cycle of NHCs often involves the formation of a Breslow intermediate. The design of the NHC catalyst, including the substituents on the heterocyclic ring, is critical for achieving high selectivity. acs.org

Given the structural features of this compound, its potential application in organocatalysis would likely involve the basicity of the amine and the electronic influence of the nitro and methyl groups on the aromatic ring. These substituents can affect the nucleophilicity of the amine and its ability to interact with substrates and other reagents.

Photochemical and Electrochemical Reactivity of the Compound

The photochemical and electrochemical behavior of this compound can be inferred from studies on similar nitroaromatic amines.

Photochemical Reactivity

Research on 4-nitro-N,N-dimethylaniline, a structural analog, demonstrates that photoexcitation can lead to demethylation. rsc.org This process can be initiated by an external acceptor in a non-polar solvent like benzene (B151609) or by the methoxide (B1231860) ion in methanol (B129727). rsc.org Time-resolved UV-vis spectroscopy has been used to characterize the triplet states of 4-nitroaniline (B120555), 4-nitro-N-methylaniline, and 4-nitro-N,N-dimethylaniline. rsc.org The triplet state of 4-nitro-N,N-dimethylaniline can react with other nitroarenes, leading to its demethylation. rsc.org This reaction proceeds through the formation of a C-centered radical intermediate. rsc.org

The photochemistry of nitroaromatic compounds is complex and can involve different excited states (n,π* and π,π*) with distinct reactivities. researchgate.net In polar solvents, photoinduced electron transfer can occur, generating the radical anion of the nitroarene and the radical cation of the amine. researchgate.net It is plausible that this compound would exhibit similar photochemical reactivity, including potential demethylation and the formation of radical intermediates upon exposure to light.

Electrochemical Reactivity

The electrochemical reduction of nitroaromatic compounds is a well-established process for the synthesis of aromatic amines. thieme-connect.comacs.org This transformation can be achieved using various electrochemical methods, often under mild conditions. thieme-connect.com The reduction of nitrones to amines using an electric current has also been reported, offering a green alternative to chemical reducing agents. nih.gov

The electrochemical behavior of 4-nitroso-N,N-dimethylaniline has been studied in nonaqueous solvents. researchgate.net Its reduction occurs in two consecutive steps, first to a hydroxylamino derivative and then to a diazene (B1210634) derivative. researchgate.net The electrochemical oxidation of this compound in the presence of arylsulfinic acids can lead to the formation of sulfonamide derivatives. rsc.org

For N-substituted-4-piperidone curcumin (B1669340) analogs, which contain amine functionalities, electrochemical studies have shown that they undergo irreversible oxidation. nih.gov The oxidation potentials are influenced by the substituents on the phenyl rings. nih.gov The process is generally diffusion-controlled and involves a two-electron transfer. nih.gov

Based on these findings, it is expected that this compound would undergo electrochemical reduction of the nitro group to an amino group. The electrochemical oxidation of the amine functionality is also a likely process, potentially leading to dimerization or other coupling reactions. The specific potentials and products would be influenced by the solvent, electrolyte, and electrode material used.

Interactive Data Table: Electrochemical Properties of Related Amine Derivatives

CompoundOxidation Potential (V)Reduction Potential (V)MethodSolventReference
Amine-substituted diketopyrrolopyrrole (6)0.836-1.319Cyclic VoltammetryDichloromethane acs.org
Amine-substituted diketopyrrolopyrrole (7)1.033-1.157Cyclic VoltammetryDichloromethane acs.org
Amine-substituted diketopyrrolopyrrole (8)0.989-1.185Cyclic VoltammetryDichloromethane acs.org
N-benzyl-4-piperidone curcumin analogs0.72 - 0.86-Differential Pulse and Cyclic Voltammetry- nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. These calculations provide a basis for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has emerged as a robust method for the quantum mechanical modeling of molecules. psu.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. psu.edu For Methyl-(4-methyl-3-nitro-phenyl)-amine, geometry optimization is the first critical step. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

Typically, a functional such as B3LYP is paired with a basis set like 6-311++G(d,p) to perform these calculations. researchgate.net The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
ParameterValue
C-N (amino) Bond Length (Å)~1.38
C-N (nitro) Bond Length (Å)~1.47
N-O (nitro) Bond Length (Å)~1.23
C-C (aromatic) Bond Length (Å)~1.39 - 1.41
C-N-C Bond Angle (°)~120
O-N-O Bond Angle (°)~125

Note: The data in Table 1 is illustrative and represents typical values expected from DFT calculations for this type of molecule. Actual values would be derived from specific computational output.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity and electronic transitions. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. Conversely, the LUMO energy is related to the electron affinity, the energy released when an electron is added. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the amino group, which are electron-rich regions. The LUMO, on the other hand, is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution of frontier orbitals is typical for substituted aromatic compounds. nih.gov The energy gap for similar nitroaniline derivatives has been calculated to be in the range of 3.8 to 4.6 eV. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy~ -6.5
LUMO Energy~ -2.0
HOMO-LUMO Gap (ΔE)~ 4.5

Note: The data in Table 2 is illustrative and represents typical values expected from DFT calculations for this type of molecule. Actual values would be derived from specific computational output.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the surface of the molecule's electron density, with different colors representing different values of the electrostatic potential.

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms. Conversely, blue and green colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP surface is expected to show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs. The region around the amino group will also exhibit some negative potential. In contrast, the hydrogen atoms of the amino and methyl groups, as well as the aromatic ring hydrogens, will likely show a positive potential (blue/green), making them potential sites for nucleophilic interaction. researchgate.netnih.gov This analysis provides a visual guide to the molecule's reactive sites. researchgate.net

Spectroscopic Property Prediction from First Principles

Computational methods can also be employed to predict the spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for assigning experimental spectra and for understanding the relationship between molecular structure and spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹³C and ¹H NMR chemical shifts. These calculations are typically performed on the DFT-optimized geometry of the molecule.

The predicted chemical shifts are often calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). While there can be systematic deviations between calculated and experimental shifts, there is generally a strong linear correlation, allowing for reliable spectral assignment. For this compound, the predicted ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbons, and the carbon attached to the nitro group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing nitro group. Similarly, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the protons of the methyl groups. Studies on similar compounds like 4-methyl-2-nitroacetanilide have demonstrated the utility of combining solid-state NMR with first-principles computations. nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative Data)
AtomPredicted Chemical Shift (ppm)
¹³C NMR
Aromatic Carbons~ 110 - 150
Methyl Carbon (on ring)~ 20
Methyl Carbon (on amine)~ 30
¹H NMR
Aromatic Protons~ 6.5 - 8.0
Amine Proton~ 4.0 - 5.0
Methyl Protons~ 2.2 - 3.0

Note: The data in Table 3 is illustrative and represents typical values expected from GIAO calculations for this type of molecule. Actual values would be derived from specific computational output.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. researchgate.net

The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using an empirical scaling factor to improve agreement with experimental data. scirp.org

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the N-H stretching of the amino group, the symmetric and asymmetric stretching of the NO₂ group, the C-H stretching of the aromatic ring and methyl groups, and various bending and deformation modes. researchgate.net The calculated spectra can be invaluable in assigning the often complex experimental IR and Raman spectra. researchgate.net

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)
Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (amine)~ 3400 - 3500
C-H Stretch (aromatic)~ 3000 - 3100
C-H Stretch (methyl)~ 2850 - 2950
NO₂ Asymmetric Stretch~ 1520 - 1560
NO₂ Symmetric Stretch~ 1340 - 1380
C-N Stretch (amine)~ 1250 - 1350

Note: The data in Table 4 is illustrative and represents typical values expected from DFT calculations for this type of molecule. Actual values would be derived from specific computational output.

Conformational Analysis and Molecular Dynamics Simulations

There are no available research articles that detail the calculation of the potential energy surface (PES) for this compound. A PES scan, typically performed by systematically rotating specific dihedral angles (e.g., around the C-N or C-C bonds), would be instrumental in identifying the most stable conformers and quantifying the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and preferred three-dimensional structure, but such data has not been published.

No molecular dynamics (MD) simulation studies for this compound in solution have been published. MD simulations could provide detailed insights into the compound's dynamic behavior, including its interactions with solvent molecules, conformational changes over time, and solvation structure. This valuable information regarding its behavior in a liquid phase environment is not currently available in the scientific literature.

Reaction Mechanism Elucidation Using Computational Methods

A search for computational studies on the reaction mechanisms involving this compound did not yield any results. Consequently, there is no published data on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analyses for reactions in which this compound participates. These computational methods are essential for mapping the lowest energy path from reactants to products and confirming the structure of the transition state, but have not been applied to this molecule in available literature.

In line with the absence of reaction mechanism studies, there are no published activation energy calculations for any reaction pathways involving this compound. The calculation of activation energies (Ea) is fundamental to predicting reaction rates and understanding kinetic feasibility. Without computational studies on its reactivity, this data remains unavailable.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. youtube.com This is achieved by developing mathematical models that relate calculated molecular descriptors to experimentally observed properties.

The foundation of any QSPR model is the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its isomers, descriptors can be calculated using various computational tools. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical.

Quantum-chemical descriptors, derived from methods like Density Functional Theory (DFT), are particularly powerful for this class of compounds. They can quantify the electronic effects that govern many of their properties. Studies on related nitroanilines utilize DFT to analyze molecular electrostatic potential, natural bonding orbitals, and frontier molecular orbital energies (HOMO and LUMO). nih.gov For instance, the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in ortho- and para-nitroaniline derivatives has been studied by combining crystal structure analysis with DFT calculations. researchgate.net These studies help in developing descriptors that capture the unique intramolecular and intermolecular forces at play. researchgate.net

A set of commonly computed descriptors for this compound is provided by computational chemistry databases. nih.gov

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C₈H₁₀N₂O₂ nih.gov
Molecular Weight 166.18 g/mol nih.gov
XLogP3 2.4 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 166.074227566 Da nih.gov
Topological Polar Surface Area 57.9 Ų nih.gov

| Heavy Atom Count | 12 | nih.gov |

This table presents descriptors computed by PubChem. nih.gov

Once descriptors are established, they can be used to build predictive models for various non-biological properties.

Reactivity Models: The reactivity of aromatic amines can be predicted using computational models. For example, the mechanism and kinetics of the reaction between 4-methyl aniline (B41778) and hydroxyl radicals have been computed using methods like M06-2X and CCSD(T). mdpi.com Such studies can determine reaction pathways and calculate rate coefficients, providing quantitative predictions of reactivity. mdpi.com For primary aromatic amines, descriptors like the HOMO-LUMO energy gap, derived from DFT, have been shown to be effective in predicting their behavior in chemical reactions. researchgate.net The stability of intermediates, such as nitrenium ions, is another key factor that can be calculated and correlated with the reactivity of aromatic amines. researchgate.net

Spectroscopic Models: Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic UV-Vis spectra. researchgate.net For nuclear magnetic resonance (NMR) spectra, the gauge-independent atomic orbital (GIAO) method is frequently employed to calculate chemical shifts (¹H and ¹³C). researchgate.net Studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid, have shown that computed spectroscopic data often show good agreement with experimental results. researchgate.net

Table 2: Examples of Predictive Models for Nitro-Aniline Derivatives

Model Type Property Predicted Computational Method Relevant Compounds
Kinetic Model Reaction Rate Coefficients M06-2X, CCSD(T), TST 4-Methyl Aniline
QSPR Spectroscopic Properties (UV-Vis) TD-DFT 4-Methyl-3-nitrobenzoic acid
QSPR Spectroscopic Properties (NMR) GIAO 4-Methyl-3-nitrobenzoic acid

| Mechanistic Model | Photodissociation Dynamics | CAM-B3LYP, EOM-CCSD | o-Nitroaniline |

This table summarizes various computational models and their applications to related aniline compounds. mdpi.comresearchgate.netacs.org

Solvation Models in Computational Chemistry

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to account for these effects. These models are generally categorized as either implicit or explicit.

Implicit Solvation Models: Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category. youtube.com In a PCM calculation, the solute is placed in a cavity within the dielectric continuum, and the electrostatic interaction between the solute and the polarized continuum is calculated self-consistently. youtube.com This approach is computationally efficient for estimating the electrostatic component of the solvation free energy. youtube.com

Explicit Solvation Models: Explicit models treat individual solvent molecules directly. These simulations, typically performed using molecular dynamics (MD) or Monte Carlo methods, provide a more detailed picture of solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. A study on N-methyl-p-nitroaniline, a structural isomer of the target compound, used MD simulations to investigate its hydration structure. researchgate.net By calculating radial distribution functions (RDFs) and spatial distribution functions (SDFs), researchers were able to analyze the local organization of water molecules around the methylamino and nitro functional groups, finding that these groups form weak hydrogen bonds with water. researchgate.net Such detailed analyses help explain properties like solubility. researchgate.net

Furthermore, studies on 4-nitroaniline (B120555) have used MD simulations to understand preferential solvation in binary solvent mixtures, such as those containing amino acid ionic liquids. researchgate.net These simulations can confirm experimental findings and elucidate the specific interactions, like hydrogen bonding between the amine group and the solvent, that drive the solvation process. researchgate.net

Table 3: Comparison of Solvation Modeling Approaches

Model Type Description Advantages Disadvantages
Implicit (e.g., PCM) Solvent is a continuous dielectric medium. Computationally fast; good for electrostatic effects. Does not capture specific solute-solvent interactions (e.g., hydrogen bonds).

| Explicit (e.g., MD) | Individual solvent molecules are simulated. | Provides detailed insight into local solvent structure and specific interactions. | Computationally expensive; requires longer simulation times. |

This table compares the two major approaches to modeling solvent effects in computational chemistry. youtube.comresearchgate.net

Applications in Advanced Chemical Synthesis and Material Precursors

Methyl-(4-methyl-3-nitro-phenyl)-amine as a Key Building Block in Organic Synthesis

As a substituted aniline (B41778), this compound serves as a foundational scaffold for the synthesis of diverse organic compounds, particularly heterocyclic structures and products of multi-component reactions.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Substituted anilines are critical starting materials for many of these structures. While specific examples detailing the use of N,4-dimethyl-3-nitroaniline are not extensively documented, the reactivity of the closely related primary amine, 4-methyl-3-nitroaniline, and other N-methylated anilines, provides a strong basis for its potential applications.

The presence of the amine functionality allows this compound to participate in cyclization reactions. For instance, it could theoretically be used to synthesize:

Benzimidazoles: By reacting with carboxylic acids or their derivatives, followed by cyclization.

Quinazolines: Through reactions with compounds containing a suitable two-carbon unit.

Phenazines or other fused heterocycles: Via condensation reactions with appropriate diketones or quinones.

The synthesis of various N-heterocycles often relies on the nucleophilicity of the amine and its ability to undergo condensation and subsequent intramolecular ring-closure. researchgate.net The reduction of the nitro group to a second amine functionality would create a substituted benzene-1,3-diamine, a key precursor for a wider range of fused heterocyclic systems. For example, N-methyl-4-nitroaniline, an isomer of the title compound, has been utilized as a starting material in the multi-step synthesis of novel antiepileptic agents, highlighting the role of such nitroanilines as key intermediates in medicinal chemistry. acs.org

Table 1: Potential Heterocyclic Scaffolds from Nitroaniline Precursors

Heterocyclic System General Precursors Required Reaction Type
Benzimidazole o-Phenylenediamine, Carboxylic Acid Condensation, Cyclization
Quinoxaline o-Phenylenediamine, α-Diketone Condensation, Cyclization
Quinazolin-4-one Anthranilic Acid, Amide/Nitrile Cyclocondensation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The amine group in this compound makes it a suitable candidate for MCRs where an amine acts as a nucleophile.

One relevant example is the three-component ring transformation (TCRT) used to synthesize nitro-substituted pyridines and anilines. nih.gov In these reactions, a pyridone substrate reacts with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to generate new ring systems. nih.gov This demonstrates the principle of using simple building blocks to create complex, functionalized aromatic compounds in a single step. This compound could function as the amine component in similar MCRs, such as the Ugi or Mannich reactions, leading to the rapid assembly of complex molecular libraries.

Synthesis of Dyes and Pigments (Focus on Chemical Structure and Synthesis, not application in textiles/materials performance)

The electronic properties inherent in the structure of this compound make it an interesting scaffold for chromophore development, particularly for azo dyes.

A chromophore is the part of a molecule responsible for its color. The color arises from the absorption of light at specific wavelengths, which is governed by the molecule's electronic structure. The most effective chromophores often feature a "push-pull" system, where an electron-donating group (EDG) is conjugated with an electron-withdrawing group (EWG).

In this compound, the secondary amine group (-NHCH₃) and the methyl group (-CH₃) are electron-donating, while the nitro group (-NO₂) is strongly electron-withdrawing. This intramolecular charge-transfer character is the basis for its potential as a chromophore scaffold. Although the groups are not in a direct para-relationship which would maximize resonance, the electronic push-pull effect is still significant. This principle is well-established in related molecules like N,N-dimethyl-4-nitroaniline, where the push-pull system leads to a large molecular dipole moment and interesting non-linear optical properties. researchgate.netstackexchange.com The design of new chromophores often involves modifying such scaffolds to fine-tune the absorption wavelength and intensity. rsc.org

Table 2: Electronic Effects of Substituents on the Aromatic Ring

Substituent Group Name Electronic Effect Classification
-NHCH₃ Methylamino +M > -I Activating, Electron-Donating
-CH₃ Methyl +I, Hyperconjugation Activating, Electron-Donating
-NO₂ Nitro -M, -I Deactivating, Electron-Withdrawing

+M: Positive Mesomeric (Resonance) Effect, -M: Negative Mesomeric Effect, +I: Positive Inductive Effect, -I: Negative Inductive Effect

Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (-N=N-). The primary synthetic route to these compounds is the azo coupling reaction. nih.gov This is a two-step process:

Diazotization: A primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). unb.cayoutube.com

Coupling: The resulting diazonium salt, a weak electrophile, reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline, via an electrophilic aromatic substitution mechanism. nih.gov

This compound, being a secondary amine, cannot be diazotized itself. However, it is an excellent coupling component. The electron-donating methylamino group strongly activates the aromatic ring towards electrophilic attack by a diazonium salt. The coupling reaction would proceed as follows:

An aryldiazonium salt (Ar-N₂⁺) would be prepared from a suitable primary aromatic amine (e.g., aniline, p-toluidine). This diazonium salt would then be added to a solution of this compound. The activating -NHCH₃ group directs the incoming electrophile to the positions ortho and para to it. Given that the para position is blocked by the -CH₃ group, coupling would occur at the position ortho to the amine, resulting in a highly conjugated azo dye.

The final color of the dye would be determined by the specific diazonium salt used and the extended conjugation provided by the entire molecular structure. The presence of the nitro group would further modify the electronic properties and thus the final hue.

Applications in Polymer Chemistry (Focus on monomer synthesis and polymerization mechanisms, not material properties/performance)

The application of this compound in polymer chemistry would primarily involve its use as a precursor to a functional monomer. The compound itself, having only one reactive amine group for typical polymerization reactions, would act as a chain terminator rather than a monomer.

However, a bifunctional monomer suitable for step-growth polymerization can be synthesized from it. The most straightforward approach is the chemical reduction of the nitro group to a primary amine. This would yield N¹,4-dimethyl-benzene-1,3-diamine .

This synthesized diamine possesses two distinct amine groups with different reactivities: a secondary amine (-NHCH₃) and a primary amine (-NH₂). This diamine could be used as a monomer in the synthesis of polymers such as polyamides.

Monomer Synthesis and Polymerization:

Reduction: this compound is treated with a reducing agent (e.g., H₂/Pd-C, Sn/HCl) to convert the -NO₂ group to an -NH₂ group, yielding N¹,4-dimethyl-benzene-1,3-diamine.

Polymerization: This diamine monomer can then undergo polycondensation with a diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride). The reaction would form amide linkages, creating a polyamide chain.

The resulting polyamide would have a unique structure, with a methyl group attached directly to the polymer backbone at every other nitrogen atom. This N-methylation would disrupt the typical hydrogen bonding seen between polyamide chains, which would be expected to alter the polymerization kinetics and the final polymer's structural characteristics. The synthesis of modified polyamides, such as N-methylol polyamide 4, shows that functionalization of the amide nitrogen is a viable strategy to control polymer properties. rsc.org

Monomer for Polymeric Materials with Specific Electronic or Optical Properties

Aniline and its derivatives are well-known monomers for producing electroactive polymers like polyaniline (PANI). electrochemsci.org The polymerization, typically achieved through chemical or electrochemical oxidation, creates a conjugated polymer backbone responsible for its unique electronic and optical properties. electrochemsci.org The properties of these polymers can be finely tuned by substituents on the aniline ring.

For a polymer derived from this compound, the substituents would impart specific characteristics:

N-Methyl Group : The presence of a methyl group on the nitrogen atom would influence the polymerization process and the final polymer structure, potentially increasing solubility in organic solvents compared to unsubstituted polyaniline.

Aromatic Ring Substituents : The combination of an electron-donating methyl group and a strongly electron-withdrawing nitro group on the aromatic ring would significantly alter the electronic band structure of the resulting polymer. This push-pull electronic configuration is known to narrow the HOMO-LUMO gap, which could lead to polymers with distinct colors and potentially enhanced conductivity upon doping. acs.orgresearchgate.net The resulting polymers may exhibit colors ranging from yellow to deep purple, depending on the electronic nature of the aromatic substituents. acs.org

The electronic properties of such polymers are governed by transitions involving polaron and bipolaron bands, which are characteristic of doped conducting polymers. electrochemsci.org The synthesis of polymers from aniline derivatives can yield materials with interesting optical and electronic properties suitable for applications in advanced materials. acs.org

Precursor for Advanced Polymer Synthesis

Beyond its direct use as a monomer, this compound serves as a valuable precursor for more complex polymer architectures. The nitro group is a particularly useful functional handle that can be chemically transformed. A common and powerful transformation is the reduction of the nitro group to a primary amine (–NH2). acs.org

This reduction can be performed either on the monomer before polymerization or on the polymer itself. This versatility allows for multi-step polymer synthesis strategies:

Pre-polymerization Modification : The nitro group can be reduced to an amine, converting the monomer into N1,4-dimethylbenzene-1,2-diamine. This new diamine can then participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyamides, or with dialdehydes to form polyimines (Schiff base polymers), opening pathways to materials with different mechanical and thermal properties.

Post-polymerization Modification : A polymer synthesized from this compound would have pendant nitro groups along its chain. These groups can be subsequently reduced to amino groups. This introduces reactive sites onto the polymer backbone, allowing for grafting of other polymer chains or the introduction of cross-linking agents to create robust polymer networks.

This precursor approach allows for the creation of highly functionalized and tailored polymeric materials that are otherwise inaccessible through direct polymerization of a single monomer.

Development of Novel Catalysts or Ligands Based on the Aniline Scaffold

The N-methylaniline framework is a versatile scaffold for designing ligands for transition metal catalysis. The electronic properties of these ligands can be tuned by substituents on the aromatic ring, which in turn influences the activity and selectivity of the metal catalyst.

Design and Synthesis of N-Methyl-Phenylamine Ligands

N-methylaniline and its derivatives can be incorporated into various ligand structures, such as N-heterocyclic carbenes (NHCs) or pincer-type ligands, which are highly effective in catalysis. acs.orgnih.gov The synthesis of these ligands often involves multi-step organic reactions where the aniline derivative is a key starting material.

A ligand derived from this compound would possess a unique electronic profile. The nitrogen atom's electron-donating capability, crucial for coordinating to a metal center, would be modulated by the competing electronic effects of the ring substituents:

The N-methyl and p-methyl groups are electron-donating, increasing the electron density on the aniline nitrogen.

The m-nitro group is a powerful electron-withdrawing group, which would decrease the electron density.

This specific electronic balance could lead to ligands with tailored donor-acceptor properties, potentially stabilizing specific oxidation states of a metal catalyst or influencing the kinetics of catalytic steps like oxidative addition and reductive elimination. Transition metals such as ruthenium, iridium, and palladium are commonly used with aniline-based ligands for a variety of chemical transformations. nih.govresearchgate.net

Evaluation of Catalytic Activity in Model Reactions

Ligands derived from N-methylaniline scaffolds have proven effective in several important catalytic reactions, including the N-methylation of amines using methanol (B129727) as a C1 source. nih.govrsc.org This reaction proceeds via a "borrowing hydrogen" mechanism and is a green and atom-economical method for synthesizing N-methylated compounds, which are important in pharmaceuticals and fine chemicals. nih.govresearchgate.net

The performance of catalysts bearing related ligands in the N-methylation of aniline is summarized in the table below. The data illustrates that the choice of metal, ligand, and base significantly impacts reaction efficiency.

Catalyst SystemBaseTemperature (°C)Time (h)Conversion/Yield (%)Reference
(DPEPhos)RuCl2PPh3Cs2CO31401295% (Yield) nih.gov
[IrBr(CO)2(κC-tBuImCH2PyCH2OMe)]Cs2CO3150-High Conversion acs.org
Cyclometalated Ru-p-cymene complexNaOH602290% (Yield) rsc.org
PdCu-Fe3O4 NanoparticlesK2CO3-High Activity researchgate.net

A ligand synthesized from this compound would be expected to show distinct activity in such model reactions. The strong electron-withdrawing nitro group might reduce the catalyst's activity if the rate-limiting step requires a highly electron-rich metal center, but it could also enhance selectivity in other reactions like C-H activation by tuning the electrophilicity of the catalyst. nih.gov

Chemical Probes for Spectroscopic Studies

Substituted nitroanilines are classic examples of solvatochromic molecules, meaning their color changes depending on the polarity of the solvent they are dissolved in. researchgate.netacs.org This phenomenon arises from the difference in how a polar versus a non-polar solvent stabilizes the molecule's electronic ground state and excited state.

This compound possesses the key structural feature for this behavior: an electron-donor group (the N-methylamino group) and an electron-acceptor group (the nitro group) connected by a conjugated π-system. This creates a permanent dipole moment that increases upon electronic excitation (intramolecular charge transfer). Polar solvents will solvate the more polar excited state more effectively than the ground state, leading to a red-shift (a shift to longer wavelengths) in the UV-visible absorption spectrum. researchgate.net

The solvatochromic behavior of a related compound, para-nitroaniline, illustrates this principle clearly.

SolventPolarity (ET(30) kcal/mol)Absorption Max (λmax, nm) of p-NitroanilineReference
Cyclohexane31.2326 nih.gov
Triethylamine34.0365 nih.gov
Acetone42.2368 researchgate.net
Methanol55.5380 researchgate.net

Due to its structural similarity to other solvatochromic nitroanilines, this compound is expected to exhibit significant solvatochromism. acs.orgacs.org This property makes it a candidate for use as a chemical probe to characterize the polarity of microenvironments, such as within micelles or polymer matrices, without participating in biological interactions. The synthesis of such probes is typically straightforward, and their spectroscopic properties can be comprehensively evaluated using UV-visible and fluorescence spectroscopy. nih.gov

Environmental Remediation Applications

Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread use and persistence. nih.govresearchgate.net The chemical degradation of these compounds is a critical area of research for environmental remediation. The degradation of this compound would likely proceed through chemical mechanisms established for other nitroaromatic compounds like nitrotoluenes. nih.govnih.gov

The primary chemical degradation pathway for nitroaromatics involves the reduction of the nitro group. This transformation can occur under anaerobic conditions and proceeds sequentially:

Nitro (–NO₂) to Nitroso (–NO) : The first two-electron reduction step.

Nitroso (–NO) to Hydroxylamino (–NHOH) : A further two-electron reduction.

Hydroxylamino (–NHOH) to Amino (–NH₂) : The final two-electron reduction yields the corresponding aniline derivative.

This complete reduction sequence transforms the nitroaromatic compound into an amino-aromatic compound, which may be more amenable to further degradation or mineralization. nih.govresearchgate.net For instance, studies on Mycobacterium strains have shown that the degradation of 4-nitrotoluene (B166481) proceeds via reduction to 4-hydroxylaminotoluene, which then undergoes an enzyme-catalyzed rearrangement. nih.gov

Alternative degradation mechanisms include oxidative pathways, often facilitated by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals. These radicals can attack the aromatic ring, leading to ring-opening and eventual mineralization to carbon dioxide and water. researchgate.net The presence of the methyl group on the ring also provides a site for initial oxidative attack. The study of these chemical degradation mechanisms is essential for developing effective strategies to remediate sites contaminated with nitroaromatic compounds.

Photodegradation Pathways of Nitro-Aromatic Amines

The environmental fate of nitro-aromatic amines is of significant interest, and their degradation through photochemical processes is a key area of study. While specific photodegradation pathway studies for this compound are not extensively documented, the behavior of structurally similar compounds, such as its isomer 4-nitro-N,N-dimethylaniline, provides valuable insights into potential transformation routes.

Upon photoexcitation, a primary degradation pathway for N,N-dimethyl-nitroaromatic compounds is N-demethylation. nih.gov This process can be initiated by an external acceptor or by ions present in the solvent. The reaction proceeds through the formation of a triplet state of the molecule, which then reacts to yield a demethylated product. nih.gov For instance, the photoexcitation of 4-nitro-N,N-dimethylaniline leads to the formation of N-methyl-4-nitroaniline. nih.gov This reaction involves a C-centered radical intermediate (H₂*C(CH₃)N-C₆H₄-NO₂) and is often accompanied by a noticeable change in the UV-visible absorption spectrum. nih.gov

A proposed general pathway for the photodegradation of a related compound, based on the study of photodegradable antimicrobial agents, suggests an initial photo-retro-aldol-type reaction. nih.gov This can lead to the formation of N-methyl-4-nitroaniline and another byproduct, which can then undergo further degradation. The N-methyl-4-nitroaniline is known to undergo subsequent photochemical N-demethylation to produce formaldehyde (B43269) and p-nitroaniline. nih.govnih.gov The decomposition rate of these compounds is often dependent on the pH of the surrounding medium. nih.gov

Table 1: Potential Intermediates in the Photodegradation of N,N-Dimethyl-Nitroaromatic Amines

Precursor Compound (Isomer)Key IntermediateSubsequent ProductReference
4-nitro-N,N-dimethylanilineN-methyl-4-nitroanilinep-nitroaniline, Formaldehyde nih.govnih.gov
4-nitro-N,N-dimethylanilineC-centered radical: H₂*C(CH₃)N-C₆H₄-NO₂N-methyl-4-nitroaniline nih.gov

This table is based on studies of an isomer and related compounds and indicates potential, not confirmed, pathways for this compound.

Chemical Transformation in Water Treatment Processes

The removal and transformation of nitro-aromatic amines in water treatment facilities are crucial for environmental protection. Various treatment processes can lead to the chemical alteration of these compounds. While specific studies on this compound are limited, research on related nitroanilines provides a basis for understanding its likely behavior.

One advanced treatment method is supercritical water oxidation (SCWO) . In the SCWO of 2-, 3-, and 4-nitroaniline (B120555), temperature and residence time are key factors in the decomposition of the total organic carbon and total nitrogen. nih.gov The primary nitrogen-containing products are dinitrogen gas (N₂), ammonia (NH₄⁺), and nitrate (B79036) (NO₃⁻). nih.gov As temperature and residence time increase, the yields of nitrate and organic nitrogen decrease, while the amount of N₂ increases. nih.gov Density functional theory (DFT) calculations suggest that the amino group is more susceptible to attack than the nitro group in these compounds. nih.gov The relative positions of the amino and nitro groups can also influence the total nitrogen removal efficiency. nih.gov

Hydrolysis is another potential transformation pathway, particularly under alkaline conditions. For some related anilide compounds, alkaline hydrolysis can selectively cleave certain bonds while leaving others intact, a property that is utilized in synthetic processes to separate isomers. google.com For instance, in a mixture of p-nitroaniline and o-nitroaniline anilides, alkaline hydrolysis can selectively hydrolyze the para isomer. google.com

In the context of ozonation , a common water treatment process, studies on substituted hydrazines leading to the formation of N-nitrosodimethylamine (NDMA) suggest that the reaction often proceeds via an initial hydrogen abstraction from the amine group, followed by oxidation of the resulting nitrogen radical. nih.gov While not directly studying this compound, this indicates that the amine group is a likely site of initial attack during ozonation.

Table 2: Products from Supercritical Water Oxidation of Nitroanilines

ReactantKey ProductsInfluencing FactorsReference
2-, 3-, and 4-nitroanilineN₂, Ammonia (NH₄⁺), Nitrate (NO₃⁻)Temperature, Residence Time, Pressure nih.gov

This table is based on studies of related nitroaniline isomers and suggests potential transformation products for this compound under similar conditions.

Future Research Directions and Unexplored Avenues

Exploitation of Methyl-(4-methyl-3-nitro-phenyl)-amine in Flow Chemistry Methodologies

Flow chemistry has emerged as a powerful technology offering enhanced safety, efficiency, and scalability for chemical synthesis. beilstein-journals.org The application of continuous-flow processes to reactions involving this compound is a significant area for future investigation. For instance, the reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. beilstein-journals.org Research has demonstrated the successful metal-free reduction of aromatic nitro derivatives using trichlorosilane (B8805176) under continuous-flow conditions, achieving high yields in very short reaction times without the need for complex purification. beilstein-journals.org Adapting such methodologies for the selective reduction of this compound could provide a safer and more efficient route to valuable diamine intermediates.

Future studies could focus on optimizing reaction conditions such as residence time, temperature, and reagent stoichiometry within microreactors to maximize yield and purity. The inherent advantages of flow chemistry, such as superior heat and mass transfer, would be particularly beneficial for managing potentially exothermic nitration or reduction reactions involving this compound and its derivatives.

Table 1: Potential Advantages of Applying Flow Chemistry to Reactions of this compound

FeatureBenefit in the Context of this compound
Enhanced Safety Minimizes the risks associated with handling potentially hazardous nitro compounds by using small reaction volumes. beilstein-journals.org
Rapid Optimization Allows for quick screening of reaction parameters (temperature, pressure, catalysts) to find optimal conditions.
Scalability Provides a straightforward path from laboratory-scale synthesis to industrial production by operating the system for longer durations. beilstein-journals.org
High Yield & Purity Precise control over reaction conditions often leads to cleaner reactions with fewer byproducts, simplifying purification. beilstein-journals.org
Process Control Superior heat and mass transfer allows for better control over highly exothermic or fast reactions.

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex, functional assemblies. The functional groups on this compound—the secondary amine (a hydrogen bond donor and acceptor), the nitro group (a hydrogen bond acceptor), and the aromatic ring (capable of π-π stacking)—make it an ideal candidate for designing novel supramolecular structures.

Future research could explore the co-crystallization of this compound with other molecules to form well-defined hydrogen-bonded networks. For example, studies on the related compound 3-Methyl-4-nitrophenol have shown that its crystal structure is stabilized by extensive O—H⋯O and C—H⋯O hydrogen bonds. researchgate.net Similarly, the amine and nitro groups of this compound could be programmed to interact with complementary functional groups on other molecules, leading to the formation of gels, liquid crystals, or porous organic frameworks with tailored properties.

Exploration of Solid-State Reactivity of the Compound

Investigating the reactivity of this compound in the solid state could unlock new transformation pathways that are difficult to achieve in solution. Solid-state reactions are governed by the packing of molecules in the crystal lattice, which can pre-organize reactants and lead to highly selective and efficient reactions.

The potential for this compound to be used in solid-state electrolytes is an intriguing possibility, drawing parallels from research on p-nitroaniline as a redox-active component in solid-state supercapacitors. rsc.org Future work could involve detailed crystallographic studies of this compound to understand its packing arrangement and identify potential reactive sites. nih.gov Subsequent research could explore topochemical reactions, such as photodimerization or polymerization, induced by light or heat, potentially leading to novel polymeric materials with unique electronic properties.

Development of Machine Learning Models for Predicting Reactivity of Related Compounds

The intersection of machine learning and chemistry is rapidly advancing, providing powerful tools for predicting reaction outcomes and discovering new synthetic routes. nih.gov Developing machine learning models specifically trained on the reactivity of substituted nitroaromatic compounds, including this compound, could significantly accelerate research in this area.

These models can be trained on large datasets of known chemical reactions to identify patterns and predict the most likely products for a given set of reactants and conditions. neurips.ccnips.cc For example, researchers at MIT have developed models that can predict the transition states of chemical reactions with high accuracy in seconds, a task that traditionally requires immense computational power. mit.edumedium.com Applying such models could help chemists to:

Predict the regioselectivity of further substitutions on the aromatic ring.

Estimate the yield of a reaction under various conditions.

Identify novel, non-intuitive reaction pathways for synthesizing complex derivatives.

This predictive capability would streamline the experimental process, reducing the time and resources spent on trial-and-error synthesis. medium.com

Table 2: Machine Learning Approaches for Chemical Reactivity Prediction

Model TypeDescriptionPotential Application for Related Compounds
Template-Based Models Use predefined reaction "templates" extracted from known reactions to predict products. nih.govPredicting common transformations like reduction or acylation.
Graph-Based Models Represent molecules as graphs and learn to predict edits to the graph that correspond to chemical reactions. nih.govGeneralizing to novel reactions not covered by templates.
Quantum-Informed Models Incorporate quantum mechanical calculations to predict reaction barriers and transition states. mit.eduAccurately predicting reaction feasibility and kinetics.
Two-Stage Models First, filter unlikely reactions, then use a more complex model to rank the remaining possibilities. neurips.ccnips.ccEfficiently screening vast numbers of potential reactions.

Multidisciplinary Research at the Interface of Organic Chemistry and Analytical Science for the Compound

A synergistic approach combining synthetic organic chemistry with advanced analytical science is crucial for fully exploring the potential of this compound. The compound serves as an important intermediate in the synthesis of more complex molecules. cionpharma.com Future research should focus on developing novel synthetic transformations and concurrently employing sophisticated analytical techniques to characterize the resulting products.

For instance, the development of new catalytic systems for C-H activation or cross-coupling reactions on the aromatic ring would create a diverse library of derivatives. This synthetic work must be paired with advanced analytical methods, such as high-resolution mass spectrometry and multi-dimensional NMR, to unambiguously determine the structure of the new compounds. Furthermore, in silico methods, like those used to evaluate the medicinal properties of Schiff bases derived from nitro-phenols, could be employed to predict the physicochemical and pharmacokinetic properties of newly synthesized derivatives. bas.bg

Advanced Materials Precursors with Tailored Electronic Structures

The electronic properties of this compound, arising from the interplay between the electron-donating methylamino group and the electron-withdrawing nitro group, make it a promising precursor for advanced materials. This "push-pull" electronic configuration is a well-known motif for creating materials with significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.

Future research could focus on synthesizing polymers or dendrimers where this compound is a key repeating unit. By chemically modifying the core structure—for example, by replacing the methyl groups or introducing other substituents—the electronic structure can be precisely tailored. This approach is analogous to the modification of ferrocene (B1249389) derivatives, where substituents on the cyclopentadienyl (B1206354) rings are used to alter the redox potential of the molecule. wikipedia.org Such tailored materials could find applications as new dyes, pigments, or components in organic light-emitting diodes (OLEDs) and other electronic devices.

Compound Data

Table 3: Properties of this compound

PropertyValueSource
IUPAC Name N,4-dimethyl-3-nitroaniline nih.gov
Molecular Formula C8H10N2O2 nih.gov
Molecular Weight 166.18 g/mol nih.gov
CAS Number 33992-16-4 nih.gov
Synonyms p-methyl-m-nitro-N-methylaniline nih.gov

Q & A

Q. What are the key synthetic routes for Methyl-(4-methyl-3-nitro-phenyl)-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitration of a methyl-substituted aromatic precursor followed by methylation. For example:
  • Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Methylation : Employ methylating agents like methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) to facilitate nucleophilic substitution .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust stoichiometry (1.2–1.5 equivalents of methylating agent) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–8.2 ppm for nitroaryl groups) and methyl group signals (δ 2.3–2.5 ppm). Coupling patterns distinguish para/ortho substitution .
  • IR Spectroscopy : Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze bond angles and torsion angles. For example:
Bond Angle (°) Observed Range Reference
C-Nitro-C(aromatic)117.5–122.3
C-Methyl-C(aromatic)119.0–121.9
Discrepancies in torsional angles (e.g., O3—N2—C8—C7: 4.7° vs. −174.8°) may indicate dynamic disorder; refine using TWIN/BASF commands in SHELXL .

Q. What strategies are recommended for analyzing reaction intermediates in the synthesis of nitroaromatic amines?

  • Methodological Answer :
  • In-situ FTIR : Track nitro group formation in real-time during nitration .
  • Quenching Studies : Halt reactions at intervals (e.g., 30 min) to isolate intermediates via flash chromatography. Compare HPLC retention times with synthetic standards .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict transition states and intermediate stability, correlating with experimental yields .

Q. How should conflicting data from NMR and IR spectroscopy be reconciled during structural elucidation?

  • Methodological Answer :
  • Case Example : If NMR suggests a para-substituted nitro group but IR shows atypical symmetric stretching (~1300 cm⁻¹), consider steric hindrance or hydrogen bonding.
  • Validation : Perform NOESY NMR to confirm spatial proximity of methyl and nitro groups. Cross-validate with X-ray crystallography (e.g., C—H···O interactions in crystal packing) .

Data Contradiction Analysis

Q. How to address conflicting yields in synthetic protocols for this compound?

  • Methodological Answer :
  • Root Cause : Variability in nitration efficiency (40–70% yields) due to temperature fluctuations or impurities in starting materials .
  • Resolution :

Standardize nitration at −5°C with excess HNO₃ (1.5 eq).

Use activated molecular sieves to absorb water, improving methylating agent reactivity .

Experimental Design Considerations

Q. What computational tools are suitable for predicting the reactivity of this compound in electrophilic substitutions?

  • Methodological Answer :
  • Software : Employ Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices, identifying nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., nitroreductases) for pharmacological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.